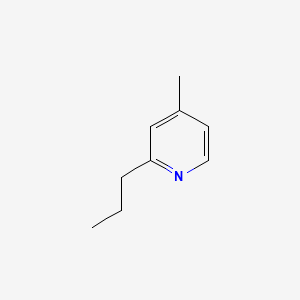
4-Methyl-2-propylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-propylpyridine is an organic compound with the molecular formula C9H13N. It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring.
准备方法
Synthetic Routes and Reaction Conditions
4-Methyl-2-propylpyridine can be synthesized through various methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow system, where 1-propanol is passed through a stainless steel column packed with Raney nickel at high temperatures. This method offers high selectivity and yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale continuous flow systems. These systems are designed to handle high volumes of reactants and ensure consistent product quality. The use of Raney nickel as a catalyst and 1-propanol as a solvent is common in these processes .
化学反应分析
Types of Reactions
4-Methyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and substituted pyridines .
科学研究应用
4-Methyl-2-propylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products
作用机制
The mechanism of action of 4-Methyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Methylpyridine: Similar in structure but with different substitution patterns.
4-Methylpyridine: Lacks the propyl group, leading to different chemical properties.
2-Propylpyridine: Similar but with the methyl group in a different position.
Uniqueness
4-Methyl-2-propylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable .
属性
CAS 编号 |
30256-45-2 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
4-methyl-2-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-7-8(2)5-6-10-9/h5-7H,3-4H2,1-2H3 |
InChI 键 |
VUGBOWJFXQYHBW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


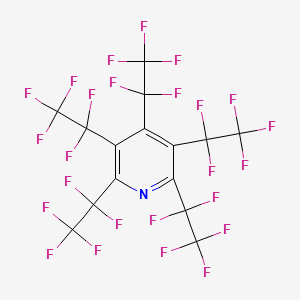
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
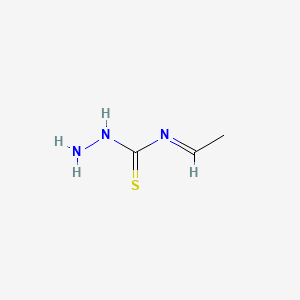
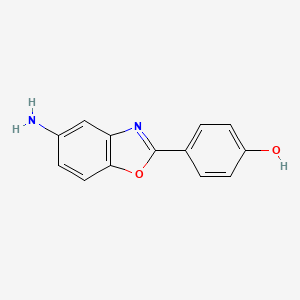
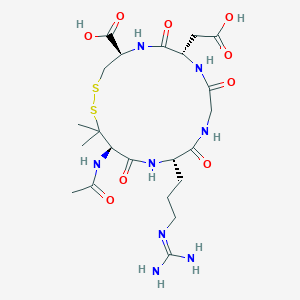
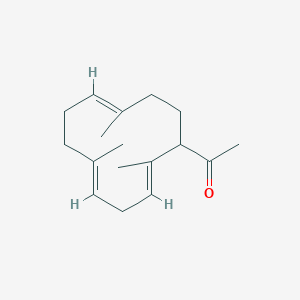
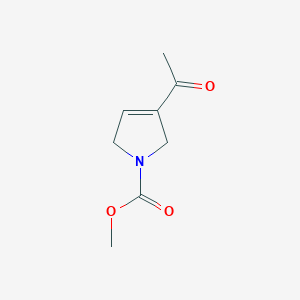
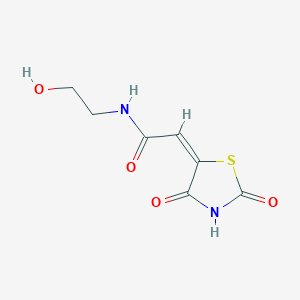
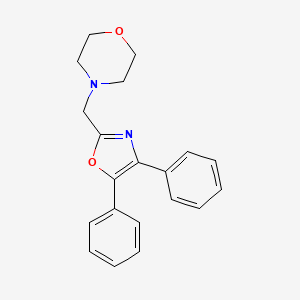
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
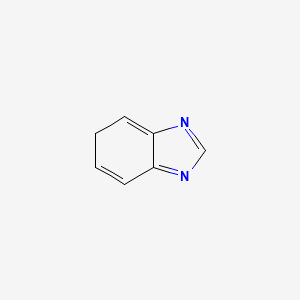
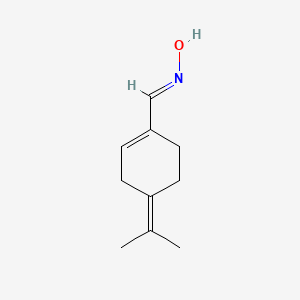
![Adenosine,[8-14C]](/img/structure/B13816584.png)
